ethyl N-(9,10-dioxoanthracen-2-yl)carbamate

Description

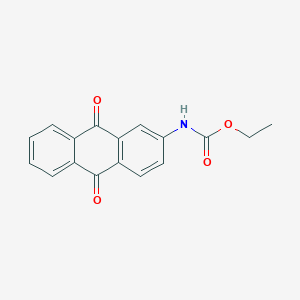

Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate is an anthraquinone derivative featuring a carbamate (-O-CO-NH-) group at the 2-position of the 9,10-dioxoanthracene core. This compound is structurally distinct from simpler carbamates like ethyl carbamate (urethane) due to the presence of the electron-deficient anthraquinone moiety, which imparts unique electronic and steric properties.

Properties

CAS No. |

6337-15-1 |

|---|---|

Molecular Formula |

C17H13NO4 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

ethyl N-(9,10-dioxoanthracen-2-yl)carbamate |

InChI |

InChI=1S/C17H13NO4/c1-2-22-17(21)18-10-7-8-13-14(9-10)16(20)12-6-4-3-5-11(12)15(13)19/h3-9H,2H2,1H3,(H,18,21) |

InChI Key |

JKJJPMXYDHJAIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Reaction of 2-Aminoanthraquinone with Ethyl Chloroformate

The most widely reported method involves the direct reaction of 2-aminoanthraquinone with ethyl chloroformate in the presence of a base. This approach follows the general carbamate synthesis pathway:

$$

\text{R-NH}_2 + \text{R'OCOCl} \rightarrow \text{R-NHCOOR'} + \text{HCl}

$$

Procedure (,):

- Reagents : 2-Aminoanthraquinone (1 equiv), ethyl chloroformate (1.2 equiv), triethylamine (1.5 equiv).

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Conditions :

- Cool reaction mixture to 0°C under inert atmosphere.

- Add ethyl chloroformate dropwise to a stirred solution of 2-aminoanthraquinone and triethylamine.

- Warm to room temperature and stir for 12–24 hours.

- Workup : Quench with water, extract with organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 75–89% (, Example IV).

Key Advantages :

- High functional group tolerance.

- Minimal side products (e.g., over-alkylation) due to stoichiometric control.

Zinc Chloride-Catalyzed Carbamoyl Chloride Route

Synthesis via Carbamoyl Chloride Intermediate

This method employs N-(9,10-dioxoanthracen-2-yl)carbamoyl chloride as an intermediate, generated from 2-aminoanthraquinone and phosgene analogs (e.g., triphosgene). Subsequent reaction with ethanol in the presence of ZnCl₂ yields the target carbamate (,):

Step 1: Carbamoyl Chloride Formation

$$

\text{2-Aminoanthraquinone} + \text{Cl}3\text{C(O)OCCl}3 \rightarrow \text{N-(Anthraquinonyl)carbamoyl chloride} + \text{Byproducts}

$$

Conditions :

- Solvent: Anhydrous toluene.

- Temperature: 0–25°C.

- Base: Triethylamine (for HCl scavenging).

Step 2: Carbamate Formation

$$

\text{N-(Anthraquinonyl)carbamoyl chloride} + \text{EtOH} \xrightarrow{\text{ZnCl}_2} \text{Ethyl N-(anthraquinonyl)carbamate}

$$

Optimized Conditions (, Table 1):

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 30 | 12 | 86 |

| THF | 30 | 15 | 70 |

| DCM | 30 | 18 | 43 |

Key Observations :

- Toluene provides optimal solubility and reaction efficiency.

- ZnCl₂ enhances nucleophilic substitution by stabilizing the carbamoyl chloride intermediate.

Three-Component Coupling with CO₂

Cs₂CO₃/TBAI-Catalyzed Reaction

A novel approach utilizes a one-pot, three-component reaction involving 2-aminoanthraquinone, CO₂, and ethyl iodide (,):

$$

\text{2-Aminoanthraquinone} + \text{CO}2 + \text{EtI} \xrightarrow{\text{Cs}2\text{CO}_3, \text{TBAI}} \text{Ethyl N-(anthraquinonyl)carbamate}

$$

Conditions :

- Solvent: Anhydrous DMF.

- Temperature: 80°C.

- Catalysts: Cesium carbonate (Cs₂CO₃, 1.5 equiv), tetrabutylammonium iodide (TBAI, 0.1 equiv).

- CO₂ Pressure: 1 atm (balloon).

Yield : 65–72% (, Table 8).

Mechanistic Insight :

- CO₂ inserts into the N–H bond of 2-aminoanthraquinone, forming a carbamate anion.

- Ethyl iodide undergoes nucleophilic displacement with the carbamate anion.

Limitations :

- Anthraquinone solubility in DMF is moderate, necessitating extended reaction times (24–48 h).

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Reaction Time | Scalability | Safety Concerns |

|---|---|---|---|---|

| Chloroformate-mediated | 75–89 | 12–24 h | High | HCl gas evolution |

| ZnCl₂-catalyzed | 70–86 | 12–18 h | Moderate | Carbamoyl chloride toxicity |

| Three-component coupling | 65–72 | 24–48 h | Low | High-pressure CO₂ |

Synthetic Recommendations

- Lab-scale synthesis : Chloroformate method is preferred for its simplicity and high yield.

- Industrial applications : ZnCl₂-catalyzed route offers cost efficiency but requires stringent safety protocols for carbamoyl chloride handling.

Advanced Mechanistic Considerations

Role of Base in Chloroformate Reactions

Triethylamine neutralizes HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack on ethyl chloroformate (,). Excess base (>1.5 equiv) may lead to side reactions (e.g., hydrolysis of chloroformate).

Solvent Effects in ZnCl₂-Catalyzed Reactions

Polar aprotic solvents (e.g., toluene) enhance carbamoyl chloride reactivity by stabilizing ionic intermediates. Non-polar solvents (e.g., DCM) result in lower yields due to poor solubility (, Table 1).

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted carbamates and ureas.

Scientific Research Applications

Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl N-(9,10-dioxoanthracen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide

- Structure : Substituted with a benzamide (-NH-CO-C6H4CH3) group at the 1-position.

- Synthesis: Synthesized via coupling 1-aminoanthraquinone with 2-methylbenzoyl chloride or 2-methylbenzoic acid using DCC/DMAP, yielding 24% via the acid method .

- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C-H bond functionalization, enabling regioselective reactions in organic synthesis .

2-Chloro-N-(9,10-dioxoanthracen-2-yl)acetamide

- Structure : Contains a chloroacetamide (-NH-CO-CH2Cl) group.

N-(9,10-Dioxoanthracen-1-yl)oleamide

- Structure : Features a long-chain oleamide (-NH-CO-(CH2)7CH=CH(CH2)7CH3) group.

- Applications : Investigated as a corrosion inhibitor due to hydrophobic interactions with metal surfaces .

Carbamate vs. Amide Derivatives

Biological Activity

Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Molecular Characteristics

| Property | Description |

|---|---|

| CAS Number | 68003-43-0 |

| Molecular Formula | C23H24N2O4 |

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | This compound |

Structural Features

The compound features an anthracene moiety, which is known for its planar structure and ability to intercalate with DNA. The presence of the carbamate group enhances solubility and bioavailability, making it a suitable candidate for biological studies.

This compound exhibits various biological activities primarily attributed to its interaction with cellular targets:

- Antitumor Activity : The compound has shown promise as an anticancer agent by inducing apoptosis in cancer cells through the activation of caspase pathways. Studies indicate that it may inhibit tumor growth by interfering with the cell cycle and promoting cell death in malignant cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antibacterial and antifungal properties, potentially disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Efficacy Studies

- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic efficacy of this compound. In a recent study, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound inhibited proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Effects

In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare its biological activity with similar compounds:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 5 - 15 |

| Doxorubicin | Anticancer | 0.5 - 1 |

| Paclitaxel | Anticancer | 1 - 5 |

| Fluconazole | Antifungal | 0.1 - 1 |

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for ethyl N-(9,10-dioxoanthracen-2-yl)carbamate?

- Methodological Answer : Begin with anthracene oxidation to 9,10-anthraquinone, followed by functionalization at the 2-position using carbamate-forming reagents (e.g., ethyl chloroformate). Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like over-oxidation or incomplete substitution. Purification via column chromatography or recrystallization is critical due to the compound’s polyaromatic structure . Statistical experimental design (e.g., factorial design) can reduce trial-and-error steps by identifying influential variables such as reaction time and catalyst loading .

Q. How can spectroscopic techniques be employed to characterize the structure of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the anthraquinone core and carbamate linkage. IR spectroscopy verifies carbonyl (C=O) and carbamate (N–C=O) functional groups. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight confirmation and fragmentation patterns consistent with anthraquinone derivatives . For crystallographic validation, X-ray diffraction can resolve steric effects of substituents .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (e.g., MIC against S. aureus or E. coli) and anticancer potential via MTT assays on cancer cell lines. Include positive controls (e.g., doxorubicin) and assess dose-response relationships. Ensure compound solubility in DMSO/PBS and validate results with cytotoxicity assays (e.g., LDH release) to distinguish specific activity from nonspecific toxicity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energy barriers for key steps like anthracene oxidation or carbamate coupling . Combine with machine learning to predict optimal solvent systems or catalysts. Validate predictions experimentally and use feedback loops to refine computational models .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Purity Analysis : Verify compound purity via HPLC and eliminate confounding factors (e.g., residual solvents or byproducts) .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

- Structural Analogs : Compare activity trends with related anthraquinone derivatives (e.g., 9,10-dihydroxyanthracene or fluorophenylacetamide analogs) to isolate substituent effects .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets .

Q. How to design experiments investigating substituent effects on the anthraquinone core’s redox activity?

- Methodological Answer : Use a 2³ factorial design to systematically vary substituent position (2- vs. 1-anthracenyl), electronic nature (electron-withdrawing/donating groups), and steric bulk. Measure redox potentials via cyclic voltammetry and correlate with DFT-calculated HOMO/LUMO energies. Analyze interactions using ANOVA to identify dominant factors .

Q. What advanced techniques study electron transfer mechanisms in anthraquinone derivatives?

- Methodological Answer :

- Spectroelectrochemistry : Couple electrochemical cells with UV-Vis or EPR to monitor intermediate species during redox cycles .

- Time-Resolved Spectroscopy : Track excited-state dynamics (e.g., fluorescence quenching) to elucidate charge-transfer pathways .

- DFT-MD Simulations : Model solvation effects and electron density redistribution during reduction/oxidation .

Q. How to analyze structure-activity relationships (SAR) considering steric and electronic factors?

- Methodological Answer : Develop a QSAR model using descriptors like Hammett constants (σ), molar refractivity (MR), and Taft steric parameters. Validate with molecular docking to predict binding affinities for targets (e.g., DNA topoisomerases). Cross-reference with crystallographic data to validate steric clashes or favorable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.